molecular formula C16H31N3O2 B14559581 Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- CAS No. 62176-00-5

Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro-

Cat. No.: B14559581
CAS No.: 62176-00-5
M. Wt: 297.44 g/mol
InChI Key: WRYJNVMPIOBMEB-UHFFFAOYSA-N
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Description

Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a diazepine ring. The presence of a nitro group and a hexyldecahydro substituent further distinguishes it from other compounds in this class. Pyrido[1,2-a][1,4]diazepines are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the chemodivergent annulation between diazo compounds and pyrroloanilines, which proceeds through C–H activation followed by amidation . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from the corresponding amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro-.

Chemical Reactions Analysis

Types of Reactions

Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Rh(III) catalysts for C–H functionalization, diazo compounds for annulation reactions, and reducing agents like NaBH4 for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various functionalized derivatives .

Scientific Research Applications

Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through binding to receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[1,2-a][1,4]diazepine, 4-hexyldecahydro-2-methyl-4-nitro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hexyldecahydro group and the nitro group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

CAS No.

62176-00-5

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

4-hexyl-2-methyl-4-nitro-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine

InChI

InChI=1S/C16H31N3O2/c1-3-4-5-7-10-16(19(20)21)13-17(2)12-15-9-6-8-11-18(15)14-16/h15H,3-14H2,1-2H3

InChI Key

WRYJNVMPIOBMEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CN(CC2CCCCN2C1)C)[N+](=O)[O-]

Origin of Product

United States

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